molecular formula C22H34O3 B13405892 [(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13405892
M. Wt: 346.5 g/mol
InChI Key: ZCARMDFHOWIUFH-LFCPWCDWSA-N
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Description

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Acetylation: Conversion of the hydroxyl group to an acetate ester.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce double bonds and achieve the desired saturation.

    Chromatographic Purification: To isolate the target compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, including:

    Hormone Signaling: Binding to hormone receptors and altering their activity.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other steroidal compounds, such as:

    Cholesterol: A fundamental steroid in biological membranes.

    Testosterone: An androgen hormone with significant physiological effects.

    Estradiol: An estrogen hormone involved in reproductive processes.

The uniqueness of this compound lies in its specific structural features and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H34O3/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20,23H,5-13H2,1-3H3/t16-,17+,18+,19+,20+,21+,22-/m1/s1

InChI Key

ZCARMDFHOWIUFH-LFCPWCDWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)CO)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)CO)C)C

Origin of Product

United States

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